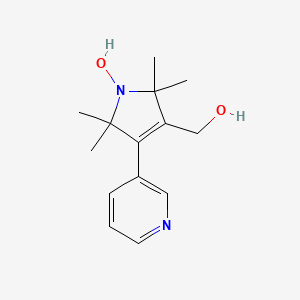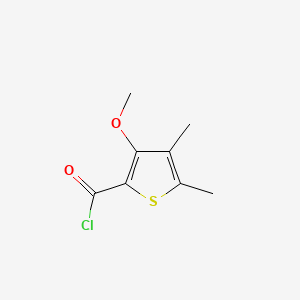
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is an organotellurium compound characterized by the presence of two methyltelluro groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxynaphthalene as the core structure.
Telluration Reaction: The introduction of methyltelluro groups is achieved through a telluration reaction. This involves the reaction of 2,6-dimethoxynaphthalene with a tellurium reagent such as dimethyl ditelluride in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent used can vary, but common conditions include refluxing in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene can undergo various chemical reactions, including:
Oxidation: The methyltelluro groups can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the methyltelluro groups back to tellurium or other lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include elemental tellurium or tellurides.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methyltelluro groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of other organotellurium compounds.
Materials Science: Its unique electronic properties make it a candidate for use in the development of novel materials, such as semiconductors or conductive polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer or antimicrobial agent due to the biological activity of organotellurium compounds.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions, including oxidation and reduction processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene involves its interaction with molecular targets through its tellurium atoms. These interactions can include:
Redox Reactions: The tellurium atoms can undergo redox reactions, influencing the redox state of biological molecules.
Coordination Chemistry: The tellurium atoms can coordinate with metal ions, affecting enzymatic activity or metal ion homeostasis.
Biological Activity: The compound’s biological activity may involve the generation of reactive oxygen species (ROS) or the modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene: Similar structure but with selenium atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylsulfonyl)-naphthalene: Similar structure but with sulfonyl groups instead of tellurium.
Uniqueness
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include:
Higher Atomic Weight: Tellurium has a higher atomic weight than sulfur and selenium, affecting the compound’s density and reactivity.
Distinct Redox Properties: Tellurium exhibits different redox behavior, which can influence the compound’s reactivity and biological activity.
Unique Coordination Chemistry: The coordination chemistry of tellurium differs from that of sulfur and selenium, leading to different interactions with metal ions and biological molecules.
Propiedades
IUPAC Name |
2,6-dimethoxy-3,7-bis(methyltellanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURPNRHIGRZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)OC)[Te]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662999 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-38-1 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)


![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)

